Quinotolast sodium anhydrous
CAS No.: 101193-62-8
Cat. No.: VC0007125
Molecular Formula: C17H11N6NaO3
Molecular Weight: 370.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101193-62-8 |
---|---|
Molecular Formula | C17H11N6NaO3 |
Molecular Weight | 370.30 g/mol |
IUPAC Name | sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide |
Standard InChI | InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 |
Standard InChI Key | CDPWRMHFRRXOQH-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] |
Canonical SMILES | C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] |
Chemical and Structural Properties
Quinotolast sodium anhydrous is stereochemically achiral and exists as a sodium salt with a crystalline structure stabilized by hydrogen bonding and ionic interactions. Its canonical SMILES representation is , reflecting the presence of a quinolizine core tethered to a tetrazole moiety . Thermal analysis and X-ray diffraction studies confirm its anhydrous form, which lacks water molecules in the crystal lattice, enhancing stability during storage .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 370.30 g/mol |
Solubility (DMSO) | 115 mg/mL (309.71 mM) |
Storage Conditions | 4°C (short-term), -20°C (long-term) |
Stereochemistry | Achiral |
Mechanism of Action
Quinotolast sodium anhydrous functions as a mast cell stabilizer by inhibiting the release of inflammatory mediators. At concentrations of 1–100 μg/mL, it suppresses histamine, LTC4, and PGD2 release from dispersed human lung cells in a concentration-dependent manner . Notably, 100 μg/mL achieves complete inhibition of PGD2 and 54% inhibition of LTC4, outperforming sodium cromoglycate (SCG), which only inhibits PGD2 by 33% and LTC4 by 18% . The drug’s action is independent of preincubation time, with no observed tachyphylaxis, suggesting sustained efficacy .
Cross-Tachyphylaxis with Disodium Cromoglycate
In rat PCA models, quinotolast and SCG exhibit cross-tachyphylaxis, indicating shared mechanistic pathways. Both drugs stabilize mast cells by preventing calcium influx, though quinotolast demonstrates broader mediator inhibition .
Biological Activity and Pharmacological Profile
In Vitro Efficacy
-
Histamine Release Inhibition: Quinotolast (100 μg/mL) reduces histamine release by 100% in human lung cells, compared to 40% inhibition by tranilast .
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Leukotriene and Prostaglandin Modulation: The compound’s IC for peptide leukotriene (pLT) release in mouse mast cells is 0.72 μg/mL, significantly lower than reference drugs .
Table 2: Inhibition of Inflammatory Mediators
Mediator | Inhibition at 100 μg/mL | Comparison to SCG (1 mM) |
---|---|---|
Histamine | 100% | 40% (Tranilast) |
LTC4 | 54% | 18% |
PGD2 | 100% | 33% |
In Vivo Performance
In rat PCA models, quinotolast exhibits an ED of 0.0063 mg/kg intravenously and 0.0081 mg/kg orally, achieving near-complete inhibition at 0.32 mg/kg . Oral administration also mitigates bronchoconstriction in guinea pigs, a model where SCG shows limited efficacy .
Comparative Analysis with Antiallergic Agents
Quinotolast’s multifactorial inhibition distinguishes it from single-target agents:
Table 3: Drug Comparison
Drug | Target | ED (PCA, rat) |
---|---|---|
Quinotolast | Histamine, LTC4, PGD2 | 0.0063 mg/kg (IV) |
Ketotifen | Histamine H1 Receptor | 0.1 mg/kg |
Montelukast | Leukotriene Receptor | 2.5 mg/kg |
Sodium Cromoglycate | Mast Cell Stabilization | 10 mg/kg |
Synthesis and Industrial Production
The synthesis involves forming tetrahydrate and monohydrate intermediates, followed by dehydration to yield the anhydrous form. Key steps include:
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